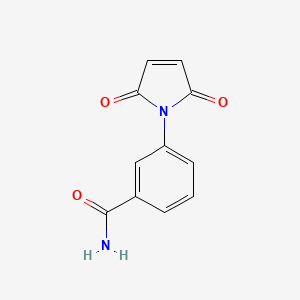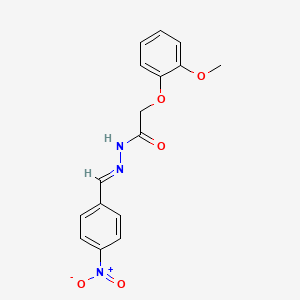![molecular formula C16H15N5O3 B5792477 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5792477.png)
2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide, also known as MTB, is a chemical compound that has shown potential as a therapeutic agent in scientific research. MTB is a tetrazole-containing benzamide derivative, and it has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-tumor agent.
Wirkmechanismus
The exact mechanism of action of 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide is not fully understood. However, it is believed that 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In animal models, 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to reduce inflammation, induce apoptosis in cancer cells, and inhibit tumor growth. 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to reduce oxidative stress and improve mitochondrial function. In addition, 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to have a neuroprotective effect and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to have low toxicity and minimal side effects in animal models. However, there are some limitations to the use of 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide in lab experiments. 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has a short half-life and may require frequent dosing to maintain therapeutic levels. In addition, the exact mechanism of action of 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide is not fully understood, which may limit its potential use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide. Further research is needed to fully understand the mechanism of action of 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide and its potential therapeutic applications. In addition, the pharmacokinetics and pharmacodynamics of 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide need to be further studied to determine the optimal dosing and administration for therapeutic use. 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has shown potential as an anti-inflammatory, anti-cancer, and anti-tumor agent, and further research in these areas is warranted. Additionally, the neuroprotective effects of 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide should be further studied, as it may have potential applications in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide involves the reaction of 4-amino-2-methoxybenzoic acid with thionyl chloride to form 4-chloro-2-methoxybenzoic acid. The resulting compound is then reacted with 2-methoxy-4-(1H-tetrazol-1-yl)aniline in the presence of triethylamine to form 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide. The synthesis of 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-tumor agent. Inflammation is a common factor in many diseases, including cancer and autoimmune disorders. 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In addition, 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has been studied for its potential to induce apoptosis in cancer cells and inhibit tumor growth.
Eigenschaften
IUPAC Name |
2-methoxy-N-[2-methoxy-4-(tetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-23-14-6-4-3-5-12(14)16(22)18-13-8-7-11(9-15(13)24-2)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGQGYTXALMPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N3C=NN=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5792402.png)

![7-(difluoromethyl)-N-(3,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5792418.png)
![methyl 4-{[3-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5792425.png)
![dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate](/img/structure/B5792430.png)


![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5792452.png)

![1-(2-furylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5792469.png)


![N'-{[(2,5-dichlorophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5792488.png)
![3-(4-chlorophenyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5792496.png)